molecular formula C21H15F3N4O2 B2715932 2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide CAS No. 941893-74-9

2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2715932
CAS No.: 941893-74-9
M. Wt: 412.372
InChI Key: REWUJEFVHIPLSM-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[1,5-a]pyrazine class of heterocyclic acetamides, characterized by a fused pyrazole-pyrazine core. Its structure includes a 4-oxo group at the pyrazine ring, a phenyl substituent at position 2, and an acetamide moiety linked to a 2-(trifluoromethyl)phenyl group.

Properties

CAS No.

941893-74-9

Molecular Formula

C21H15F3N4O2

Molecular Weight

412.372

IUPAC Name

2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5-yl)-N-[2-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C21H15F3N4O2/c22-21(23,24)15-8-4-5-9-16(15)25-19(29)13-27-10-11-28-18(20(27)30)12-17(26-28)14-6-2-1-3-7-14/h1-12H,13H2,(H,25,29)

InChI Key

REWUJEFVHIPLSM-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=CC=CC=C4C(F)(F)F

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide typically involves multiple steps, starting from easily available precursors. A common synthetic route begins with the construction of the pyrazolo[1,5-a]pyrazin core via a cyclization reaction between suitable hydrazine derivatives and dicarbonyl compounds. This intermediate then undergoes acylation with 2-(trifluoromethyl)phenyl)acetyl chloride under controlled conditions, typically in the presence of a base such as triethylamine, to afford the final product.

Industrial Production Methods: On an industrial scale, the synthesis may be optimized to enhance yield and reduce costs. This can involve the use of high-throughput automated synthesis equipment, continuous flow reactors, and optimized reaction conditions, such as temperature, solvent choice, and reaction time. The purification process might include crystallization, distillation, or chromatography techniques to ensure the desired purity and quality.

Chemical Reactions Analysis

Types of Reactions: 2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide can undergo several types of chemical reactions, including:

  • Oxidation: : Typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of various oxidized derivatives.

  • Reduction: : Using reducing agents such as lithium aluminum hydride or sodium borohydride, which can reduce the keto group to a hydroxyl group.

  • Substitution: : The aryl groups can undergo electrophilic substitution reactions, such as halogenation or nitration, under suitable conditions.

Common Reagents and Conditions: Reactions involving this compound often require specific reagents, such as:

  • Oxidizers: : Potassium permanganate, hydrogen peroxide.

  • Reducers: : Lithium aluminum hydride, sodium borohydride.

  • Electrophilic agents: : Halogens (chlorine, bromine), nitric acid for nitration.

Major Products Formed: The major products from these reactions can include:

  • Oxidized derivatives with modified functional groups.

  • Reduced analogs with hydroxyl groups replacing keto groups.

  • Substituted products where the phenyl rings have additional functional groups like halogens or nitro groups.

Scientific Research Applications

Enzyme Inhibition and Receptor Modulation
The primary biological activities associated with this compound include:

  • Enzyme Inhibition : It has been shown to inhibit various enzymes involved in metabolic pathways, making it a candidate for drug development targeting metabolic disorders.
  • Receptor Modulation : The compound interacts with specific receptors, influencing signal transduction pathways that are crucial for cellular communication and function.

Case Studies

  • Anticancer Activity : Research indicates that compounds similar to 2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide exhibit significant anticancer properties. For instance, studies have demonstrated that derivatives can inhibit the growth of various cancer cell lines, including ovarian and lung cancer cells, showing percent growth inhibitions exceeding 80% in some cases .
  • Antimicrobial Properties : Similar pyrazolo compounds have been evaluated for their antimicrobial activity against Gram-positive and Gram-negative bacteria. Results indicate promising efficacy against strains such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections .

Mechanism of Action

The compound’s mechanism of action involves its interaction with specific molecular targets, which can vary depending on the biological context

  • Binding to enzymes: : Altering their activity, which can inhibit or promote biochemical reactions.

  • Interaction with receptors: : Modulating cellular signaling pathways.

  • Engagement with DNA or RNA: : Potentially influencing gene expression and protein synthesis.

These interactions can lead to changes in cellular functions, contributing to its observed bioactivity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Below is a detailed analysis:

Table 1: Key Structural and Physicochemical Comparisons

Compound Name/ID Core Structure Substituents Molecular Weight (g/mol) Notable Features
Target Compound Pyrazolo[1,5-a]pyrazine 2-phenyl, 4-oxo, N-(2-(trifluoromethyl)phenyl)acetamide ~440.39* High lipophilicity due to CF₃; potential CNS permeability
N-[4-Chloro-3-(trifluoromethyl)phenyl]-... (G419-0155) Pyrazolo[1,5-a]pyrazine 4-oxo, 2-(4-methylphenyl), N-(4-chloro-3-(CF₃)phenyl)acetamide 460.84 Chlorine addition increases halogen bonding potential; discontinued availability
2-[1-(4-Fluorophenyl)-4-oxo-...acetamide (852450-48-7) Pyrazolo[3,4-d]pyrimidine 4-oxo, 1-(4-fluorophenyl), N-(2-methoxyphenyl)acetamide ~434.40* Methoxy group enhances solubility; pyrimidine core alters electronic distribution
F-DPA (Compound 2, Fig. 1a) Pyrazolo[1,5-a]pyrimidine 2-(4-fluorophenyl), 5,7-dimethyl, N,N-diethylacetamide ~394.42* Radiolabeled for imaging applications (TSPO targeting); diethyl group reduces polarity
2-{[2-(4-Methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-...acetamide Pyrazolo[1,5-a]pyrazine 2-(4-methylphenyl), sulfanyl linker, N-(2-(CF₃)phenyl)acetamide ~477.47* Sulfanyl group increases flexibility; potential for disulfide bond interactions

*Molecular weights estimated from formulas; exact values may vary.

Core Heterocycle Variations

  • Pyrazolo[1,5-a]pyrazine vs. Pyrazolo[1,5-a]pyrimidine: The pyrazine core (two nitrogen atoms in a six-membered ring) in the target compound offers distinct electronic properties compared to pyrimidine (three nitrogen atoms).
  • Pyrazolo[3,4-d]pyrimidine : Compounds such as 852450-48-7 feature a pyrimidine ring fused at different positions, altering hydrogen-bonding capacity and steric interactions.

Substituent Effects

  • Trifluoromethyl (CF₃) Group : Present in the target compound and G419-0155 , CF₃ improves metabolic stability and membrane permeability. However, its ortho position on the phenyl ring in the target compound may introduce steric hindrance compared to para-substituted analogs.
  • Chlorine and Methoxy Groups : G419-0155 includes a chlorine atom, which may enhance halogen bonding with biological targets. The methoxy group in 852450-48-7 increases solubility but reduces lipophilicity.

Biological Activity

2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide is a complex organic compound notable for its unique structural features and potential biological activities. This compound is part of the pyrazolo[1,5-a]pyrazine family and exhibits significant promise in medicinal chemistry, particularly as an enzyme inhibitor and receptor modulator.

Structural Characteristics

The molecular formula of the compound is C21H15F3N4O2, with a molecular weight of approximately 412.372 g/mol. The presence of the trifluoromethyl group enhances its electronic properties, which may influence its reactivity and biological activity significantly.

Property Value
Molecular FormulaC21H15F3N4O2
Molecular Weight412.372 g/mol
LogP4.1253
Hydrogen Bond Acceptors6
Hydrogen Bond Donors1
Polar Surface Area57.868

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors within cellular pathways. It modulates various biological processes such as signal transduction and gene expression, which can lead to therapeutic effects in different disease models.

Enzyme Inhibition

Research indicates that compounds with similar structures have shown significant enzyme inhibition properties. For instance, studies have demonstrated that derivatives of pyrazolo compounds can inhibit cholinesterases and other enzymes critical in metabolic pathways. The trifluoromethyl substitution in this compound potentially enhances its binding affinity to these targets, thereby increasing its efficacy.

Anticonvulsant Activity

The incorporation of trifluoromethyl groups has been linked to improved anticonvulsant activity in various studies. For example, compounds with similar structures have been evaluated for their protective effects in animal models against seizures. The presence of fluorine atoms or trifluoromethyl groups is known to enhance metabolic stability and improve central nervous system (CNS) distribution due to increased lipophilicity.

Comparative Analysis with Similar Compounds

To illustrate the unique biological properties of this compound, a comparison with structurally similar compounds is provided:

Compound Name Structural Features Biological Activity Unique Aspects
2-Phenylpyrazolo[1,5-a]pyrazineLacks trifluoromethyl substitutionModerate anticancer activityBasic pyrazolo structure without enhanced properties
N-(2-Methylphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamideDifferent substituents on phenyl groupsPotential enzyme inhibitionVaries in substituents affecting binding affinity
Pyrazolo[1,5-a]pyridine derivativesDifferent nitrogen heterocyclesDiverse biological activitiesVariability in nitrogen placement affecting activity

Case Studies

Several studies have explored the biological activity of related pyrazolo compounds:

  • Anticonvulsant Screening : A study evaluated various N-phenyl derivatives for anticonvulsant activity using animal models. The results indicated that compounds with fluorine substitutions exhibited enhanced protective effects against seizures compared to standard medications like phenytoin .
  • Enzyme Inhibition Studies : Docking studies revealed that related compounds could effectively inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential applications in treating neurodegenerative diseases .
  • Pharmacokinetic Studies : Research has shown that the incorporation of fluorinated groups can significantly affect the pharmacokinetics of drug candidates, enhancing their distribution and metabolic stability .

Q & A

What are the key structural features of this compound, and how do they influence its reactivity?

Basic Research Question
The compound’s core structure includes a pyrazolo[1,5-a]pyrazine ring system substituted with a phenyl group at position 2 and a 4-oxo moiety. The acetamide side chain is linked to a 2-(trifluoromethyl)phenyl group, introducing steric and electronic effects. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the acetamide moiety provides hydrogen-bonding potential. Structural characterization via single-crystal X-ray diffraction (mean C–C bond length: 0.004 Å, R factor: 0.051) confirms planarity in the pyrazine ring, which may facilitate π-π stacking interactions in biological targets .

Methodological Insight : Use X-ray crystallography to resolve bond angles and torsional strain. Compare with density functional theory (DFT) calculations to predict reactive sites.

What synthetic routes are commonly employed to prepare this compound, and how can reaction conditions be optimized?

Basic Research Question
The synthesis typically involves:

Core formation : Cyclization of precursors (e.g., pyrazolo[1,5-a]pyrazine derivatives) under acidic or thermal conditions.

Side-chain attachment : Coupling the acetamide group via nucleophilic acyl substitution or amidation reactions.

Trifluoromethyl introduction : Fluorination using reagents like SF4 or via Suzuki-Miyaura coupling with trifluoromethyl-containing aryl halides .

Methodological Insight : Optimize yields by varying catalysts (e.g., Pd(PPh3)4 for cross-coupling) and solvents (DMF for polar intermediates). Monitor reaction progress via LC-MS and adjust temperature gradients to suppress side reactions.

How can researchers resolve contradictions in spectroscopic data during structural characterization?

Advanced Research Question
Contradictions between NMR, mass spectrometry, and X-ray data often arise from dynamic effects (e.g., tautomerism) or crystallographic disorder. For example:

  • NMR discrepancies : Use variable-temperature NMR to detect tautomeric equilibria (e.g., keto-enol shifts in the 4-oxo group).
  • X-ray vs. computational models : Validate crystal packing effects via Hirshfeld surface analysis to distinguish static vs. dynamic disorder .

Methodological Insight : Cross-validate data using 2D NMR (COSY, NOESY) and high-resolution mass spectrometry (HRMS). For ambiguous cases, perform synchrotron X-ray studies to improve resolution .

What experimental strategies are effective in evaluating this compound’s bioactivity against enzyme targets?

Advanced Research Question
Design assays based on structural analogs (e.g., pyrazolo[1,5-a]pyrimidines with known kinase inhibition). Key steps:

Target selection : Prioritize kinases (e.g., JAK2, EGFR) due to the compound’s ATP-binding site compatibility.

In vitro assays : Use fluorescence polarization (FP) or time-resolved FRET (TR-FRET) to measure IC50 values.

Dose-response curves : Include positive controls (e.g., staurosporine) and assess cytotoxicity via MTT assays .

Methodological Insight : Perform molecular docking (AutoDock Vina) to predict binding modes. Validate with surface plasmon resonance (SPR) for kinetic parameters (KD, kon/koff).

How can computational methods predict the compound’s pharmacokinetic properties and metabolite pathways?

Advanced Research Question
Use in silico tools to:

ADME prediction : SwissADME or ADMETLab2.0 to estimate permeability (LogP), CYP450 interactions.

Metabolite identification : GLORYx or MetaPrint2D to map likely oxidation sites (e.g., acetamide hydrolysis or trifluoromethyl defluorination) .

Methodological Insight : Combine QSAR models with molecular dynamics (MD) simulations to assess membrane penetration and plasma protein binding.

What strategies mitigate challenges in scaling up synthesis while maintaining purity?

Advanced Research Question
Critical factors include:

  • Purification : Use preparative HPLC with C18 columns and gradient elution (acetonitrile/water + 0.1% TFA).
  • Byproduct control : Optimize stoichiometry of trifluoromethylation reagents to minimize halogenated impurities.
  • Crystallization : Screen solvents (e.g., ethanol/water mixtures) to enhance crystal habit and reduce amorphous content .

Methodological Insight : Employ process analytical technology (PAT) like in-situ FTIR to monitor reaction endpoints and automate crystallization.

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